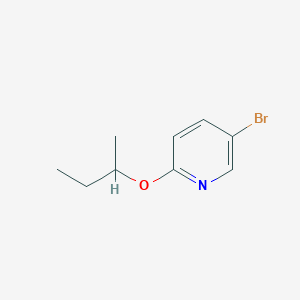
1-Piperidineethanamine, alpha-(3,4-dimethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidineethanamine, alpha-(3,4-dimethylphenyl)- is a chemical compound with the molecular formula C13H21N. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a phenyl group substituted with two methyl groups at the 3 and 4 positions. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Piperidineethanamine, alpha-(3,4-dimethylphenyl)- can be synthesized through several synthetic routes. One common method involves the reaction of 3,4-dimethylbenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of 1-Piperidineethanamine, alpha-(3,4-dimethylphenyl)- often involves large-scale batch reactors. The process may include the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. Industrial production also emphasizes safety measures and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
1-Piperidineethanamine, alpha-(3,4-dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the phenyl group is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Piperidineethanamine, alpha-(3,4-dimethylphenyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-Piperidineethanamine, alpha-(3,4-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, influencing neurotransmitter release and signal transduction. It can also inhibit certain enzymes, affecting metabolic pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
4-Piperidinemethanamine: Another piperidine derivative with similar structural features but different functional groups.
N-(2-Aminoethyl)piperidine: A compound with a similar piperidine backbone but different substituents.
Uniqueness
1-Piperidineethanamine, alpha-(3,4-dimethylphenyl)- is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
927996-41-6 |
|---|---|
Molecular Formula |
C15H24N2 |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-2-piperidin-1-ylethanamine |
InChI |
InChI=1S/C15H24N2/c1-12-6-7-14(10-13(12)2)15(16)11-17-8-4-3-5-9-17/h6-7,10,15H,3-5,8-9,11,16H2,1-2H3 |
InChI Key |
NXKHQGRFICFGIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CN2CCCCC2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(3-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B12109419.png)
![3-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12109424.png)


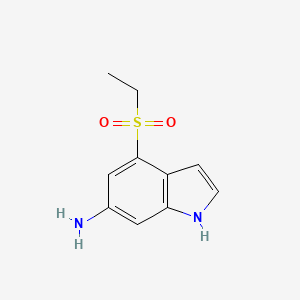
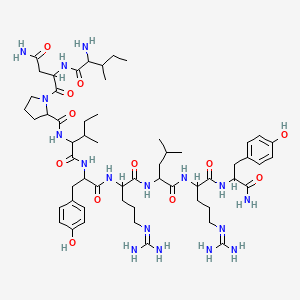
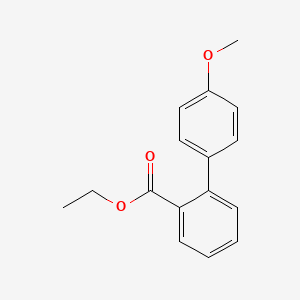
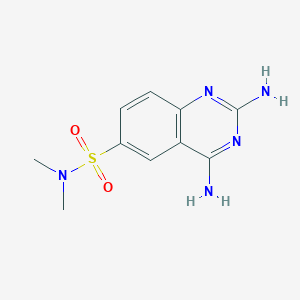
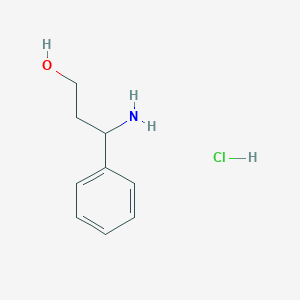
![4-[2-(2-Chlorophenoxy)acetamido]butanoic acid](/img/structure/B12109456.png)
